molecular formula C20H23N3O3S B11668447 N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

Katalognummer: B11668447
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: AKQSQRCHWYZTSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide: is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyl group, a cyclopentylidenehydrazinyl moiety, and a methanesulfonamide group, making it a unique structure for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-isocyanatobenzenesulfonyl chloride to form the intermediate, which is then reacted with cyclopentanone hydrazone under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the cyclopentylidenehydrazinyl moiety, converting it into cyclopentylhydrazine derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Cyclopentylhydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

  • N-benzyl-N-{4-[(2-cycloheptylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide
  • N-benzyl-N-{4-[(2-cyclohexylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide

Uniqueness: N-benzyl-N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide is unique due to its specific cyclopentylidenehydrazinyl moiety, which imparts distinct chemical and biological properties compared to its cycloheptylidene and cyclohexylidene analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Eigenschaften

Molekularformel

C20H23N3O3S

Molekulargewicht

385.5 g/mol

IUPAC-Name

4-[benzyl(methylsulfonyl)amino]-N-(cyclopentylideneamino)benzamide

InChI

InChI=1S/C20H23N3O3S/c1-27(25,26)23(15-16-7-3-2-4-8-16)19-13-11-17(12-14-19)20(24)22-21-18-9-5-6-10-18/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,22,24)

InChI-Schlüssel

AKQSQRCHWYZTSZ-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NN=C3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.